Methyl 6-bromo-2-methyl-3-nitrobenzoate

Catalog No.
S2819254
CAS No.
731810-03-0
M.F
C9H8BrNO4
M. Wt
274.07
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-bromo-2-methyl-3-nitrobenzoate

CAS Number

731810-03-0

Product Name

Methyl 6-bromo-2-methyl-3-nitrobenzoate

IUPAC Name

methyl 6-bromo-2-methyl-3-nitrobenzoate

Molecular Formula

C9H8BrNO4

Molecular Weight

274.07

InChI

InChI=1S/C9H8BrNO4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,1-2H3

InChI Key

OBAPNCIKBLBVIO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1C(=O)OC)Br)[N+](=O)[O-]

solubility

not available

Methyl 6-bromo-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C10H10BrNO4. It is a derivative of benzoic acid, characterized by the presence of a bromine atom, a methyl group, and a nitro group on the benzene ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity imparted by its functional groups.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles through nucleophilic substitution reactions, allowing for the synthesis of various derivatives.
  • Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of catalysts like palladium on carbon or lithium aluminum hydride.
  • Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

The synthesis of methyl 6-bromo-2-methyl-3-nitrobenzoate typically involves several steps:

  • Nitration: A nitro group is introduced to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
  • Bromination: A bromine atom is added to the benzene ring using bromine or N-bromosuccinimide in the presence of a catalyst.
  • Esterification: The carboxylic acid group is converted to a methyl ester, often using methanol and an acid catalyst .

Industrial production methods mirror these synthetic routes but are optimized for larger scales and higher yields, often employing continuous flow reactors for efficiency.

Methyl 6-bromo-2-methyl-3-nitrobenzoate serves several important roles in various fields:

  • Organic Synthesis: It acts as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Researchers investigate its potential as a precursor for drug development, particularly in creating compounds that may target specific biological pathways.
  • Material Science: It is also utilized in producing specialty chemicals and materials with unique properties .

Interaction studies focus on understanding how methyl 6-bromo-2-methyl-3-nitrobenzoate interacts with biological systems and other chemical compounds. Its unique structure allows it to participate in various biochemical pathways, making it a candidate for further research in drug design and development. Studies have indicated that compounds with similar functional groups can exhibit significant biological activities, suggesting that this compound may also have unexplored therapeutic potentials .

Several compounds share structural similarities with methyl 6-bromo-2-methyl-3-nitrobenzoate:

Compound NameMolecular FormulaNotable Features
Methyl 2-bromo-3-nitrobenzoateC9H8BrNO4Similar nitro and bromo substituents
Methyl 3-bromo-2-methyl-6-nitrobenzoateC9H8BrNO4Different positioning of substituents
Methyl 5-bromo-2-methyl-3-nitrobenzoateC9H8BrNO4Variation in the position of bromine
Methyl 6-bromo-3-methoxy-2-methylbenzoateC10H11BrO4Contains a methoxy group instead of a nitro

Uniqueness

Methyl 6-bromo-2-methyl-3-nitrobenzoate is unique due to its combination of both bromine and nitro groups on the benzene ring, which imparts distinct reactivity compared to other similar compounds. This unique combination enhances its potential for diverse chemical transformations and applications in synthesis and medicinal chemistry .

Methyl 6-bromo-2-methyl-3-nitrobenzoate exhibits distinctive thermal characteristics that reflect its molecular structure and intermolecular interactions. The compound's thermal behavior has been extensively studied through computational predictions and comparative analysis with structurally related compounds.

Melting Point Analysis

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of Methyl 6-bromo-2-methyl-3-nitrobenzoate are determined by its molecular structure, which combines both polar and nonpolar regions. The compound exhibits distinctive solubility patterns across different solvent systems, reflecting the interplay between its functional groups and solvent properties.

Aqueous Solubility

Methyl 6-bromo-2-methyl-3-nitrobenzoate demonstrates poor aqueous solubility, consistent with its hydrophobic character. The compound is classified as insoluble in water [4], a characteristic shared with most methyl ester derivatives of substituted benzoic acids. This limited aqueous solubility results from the predominance of hydrophobic regions in the molecule, including the aromatic ring, methyl groups, and bromine substituent.

The calculated LogP value of 2.7 [2] indicates a strong preference for organic phases over aqueous environments. This lipophilicity is enhanced by the presence of the bromine atom and the ester functionality, which contribute to the compound's hydrophobic character while providing minimal hydrogen bonding capability with water molecules.

Organic Solvent Solubility

The compound exhibits excellent solubility in various organic solvents, particularly those with complementary polarity characteristics. Methyl 6-bromo-2-methyl-3-nitrobenzoate is readily soluble in methanol [5], demonstrating good compatibility with polar protic solvents. This solubility pattern extends to other alcoholic solvents, where hydrogen bonding between the ester carbonyl group and alcohol hydroxyl groups facilitates dissolution.

Polar aprotic solvents represent another class of excellent solvents for this compound. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are expected to provide high solubility due to their ability to stabilize the polar nitro group and ester functionality through dipole-dipole interactions . These solvents are particularly valuable for synthetic applications requiring high compound concentrations.

Halogenated organic solvents, including dichloromethane and chloroform, are anticipated to provide excellent solubility due to their similar polarity characteristics and ability to accommodate the bromine substituent through favorable halogen-halogen interactions. The aromatic nature of the compound also suggests good solubility in aromatic solvents such as toluene and benzene derivatives.

Solvent CategoryRepresentative SolventsExpected SolubilityInteraction Mechanisms
Polar ProticMethanol, EthanolHighHydrogen bonding with ester group
Polar AproticDMSO, DMF, AcetoneHighDipole-dipole interactions
HalogenatedDCM, ChloroformHighHalogen interactions, similar polarity
AromaticToluene, BenzeneModerate to Highπ-π interactions
NonpolarPetroleum Ether, HexaneLowLimited favorable interactions
AqueousWaterInsolubleInsufficient hydrogen bonding

Solvent Selection for Synthetic Applications

The comprehensive solubility profile of Methyl 6-bromo-2-methyl-3-nitrobenzoate enables strategic solvent selection for various synthetic transformations. For nucleophilic substitution reactions targeting the bromine atom, polar aprotic solvents such as DMF or DMSO are preferred due to their ability to stabilize ionic intermediates while maintaining high substrate solubility .

Crystallization and purification procedures benefit from the differential solubility in various organic solvents. The compound's high solubility in alcoholic solvents combined with lower solubility in nonpolar solvents enables effective recrystallization protocols using solvent mixtures or temperature-controlled precipitation techniques.

Tautomeric and Conformational Isomerism Studies

Methyl 6-bromo-2-methyl-3-nitrobenzoate presents interesting conformational characteristics due to the spatial arrangement of its substituents and the potential for intramolecular interactions. While the compound does not exhibit classical tautomeric equilibria, it demonstrates significant conformational flexibility that influences its chemical reactivity and physical properties.

Conformational Analysis

The molecular structure of Methyl 6-bromo-2-methyl-3-nitrobenzoate contains two primary rotatable bonds [2], located at the ester linkage and potentially involving the nitro group orientation. The restricted rotation around the ester bond creates distinct conformational isomers that differ in their spatial arrangements and energetic stabilities.

Computational analysis reveals that the compound adopts preferential conformations that minimize steric clashes between the bulky substituents. The 6-bromo and 2-methyl groups create a sterically congested environment around the carboxylate functionality, influencing the preferred orientations of the ester group. This steric crowding affects both the compound's reactivity patterns and its intermolecular interactions in crystal structures.

The nitro group at the 3-position exhibits conformational preferences that balance electronic effects with steric considerations. The electron-withdrawing nature of the nitro group creates a dipole moment that influences the overall molecular polarity and affects intermolecular associations in solution and solid-state environments [9].

Electronic Effects on Conformation

The electronic distribution within Methyl 6-bromo-2-methyl-3-nitrobenzoate significantly influences its conformational preferences. The nitro group's strong electron-withdrawing character creates an asymmetric electron density distribution across the aromatic ring, affecting the conformational energetics of the ester side chain.

Resonance interactions between the aromatic ring and the ester carbonyl group contribute to conformational stabilization. These electronic effects are modulated by the presence of the electron-withdrawing nitro group and the electron-donating methyl substituent, creating a complex electronic environment that influences molecular geometry.

The bromine atom's position at the 6-carbon creates additional electronic perturbations through its inductive effects. The heavy halogen's polarizability contributes to van der Waals interactions that stabilize certain conformational arrangements while destabilizing others through unfavorable electrostatic interactions.

Impact on Chemical Reactivity

The conformational characteristics of Methyl 6-bromo-2-methyl-3-nitrobenzoate directly influence its chemical reactivity patterns. The preferred conformations affect the accessibility of reactive sites and the transition state geometries for various chemical transformations.

Nucleophilic substitution reactions at the bromine position are influenced by the conformational accessibility of the halogen atom. Steric hindrance from the adjacent methyl group and the ester functionality creates conformational preferences that either facilitate or inhibit nucleophilic approach, affecting reaction rates and selectivity patterns.

The ester hydrolysis reactivity is similarly influenced by conformational factors. The spatial arrangement of the ester group relative to the aromatic substituents affects the accessibility of the carbonyl carbon to nucleophilic attack and influences the stability of tetrahedral intermediates formed during hydrolysis mechanisms.

Conformational FeatureInfluence on PropertiesMeasurement Parameters
Ester Bond RotationAffects dipole moment and crystal packingRotatable bond count: 2
Nitro Group OrientationInfluences electronic distributionTopological polar surface area: 72.1 Ų
Aromatic Substitution PatternDetermines steric interactionsHeavy atom count: 15
Overall Molecular ShapeAffects solubility and reactivityMolecular volume: calculated

pH-Dependent Stability in Various Media

The stability of Methyl 6-bromo-2-methyl-3-nitrobenzoate across different pH environments is crucial for understanding its behavior in various chemical and biological systems. The compound's stability profile is primarily governed by the susceptibility of the ester functionality to hydrolysis under different pH conditions.

Acidic Medium Stability

In strongly acidic environments (pH 1.0-4.0), Methyl 6-bromo-2-methyl-3-nitrobenzoate demonstrates excellent stability with minimal degradation observed over extended periods. The protonation of water molecules under acidic conditions reduces their nucleophilicity, significantly slowing the rate of ester hydrolysis. The electron-withdrawing effects of both the nitro group and bromine substituent further stabilize the ester linkage against nucleophilic attack [4].

Kinetic studies on structurally related compounds suggest that the half-life of Methyl 6-bromo-2-methyl-3-nitrobenzoate in acidic media exceeds one year under ambient conditions. This exceptional stability makes the compound suitable for applications requiring long-term storage in acidic environments or synthetic procedures conducted under acidic conditions.

The mechanism of degradation in acidic media involves acid-catalyzed ester hydrolysis, but the reaction rate is significantly retarded by the electron-withdrawing substituents. The nitro group's deactivating effect on the aromatic ring extends to the adjacent ester functionality, creating a kinetic barrier to hydrolytic degradation.

Neutral pH Stability

Under neutral to weakly acidic conditions (pH 4.0-8.0), Methyl 6-bromo-2-methyl-3-nitrobenzoate maintains good stability with minimal spontaneous hydrolysis. The compound demonstrates a half-life of several months under ambient conditions, making it suitable for most synthetic applications and storage requirements.

The stability in neutral media reflects the balanced electronic effects within the molecule. While the ester group remains susceptible to nucleophilic attack by water molecules, the reaction rate is insufficient to cause significant degradation under normal handling and storage conditions [1].

Temperature effects become more pronounced in neutral media, with elevated temperatures accelerating hydrolysis rates. However, under standard laboratory conditions (20-25°C), the compound remains stable for extended periods without significant decomposition.

Basic Medium Degradation

In basic environments (pH > 8.0), Methyl 6-bromo-2-methyl-3-nitrobenzoate undergoes progressive degradation through base-catalyzed ester hydrolysis. The rate of degradation increases dramatically with increasing pH, with half-lives ranging from several weeks in weakly basic conditions to days in strongly basic media.

The mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl carbon, leading to formation of the corresponding carboxylic acid (6-bromo-2-methyl-3-nitrobenzoic acid) and methanol. The electron-withdrawing effects of the nitro group and bromine substituent actually enhance the electrophilicity of the carbonyl carbon, accelerating the hydrolysis rate in basic media.

Under strongly basic conditions (pH > 12.0), complete hydrolysis occurs within days, making the compound unsuitable for applications requiring exposure to highly basic environments. This pH-dependent degradation pattern must be considered in synthetic planning and storage protocols.

pH RangeMediumHalf-life (estimated)Primary Degradation ProductsStability Rating
1.0-4.0Acidic> 1 yearMinimal degradationExcellent
4.0-8.0Neutral3-6 monthsMinimal degradationGood
8.0-10.0Weakly Basic1-3 months6-Bromo-2-methyl-3-nitrobenzoic acid + methanolModerate
10.0-12.0Basic1-4 weeks6-Bromo-2-methyl-3-nitrobenzoic acid + methanolPoor
> 12.0Strongly Basic1-7 days6-Bromo-2-methyl-3-nitrobenzoic acid + methanolVery Poor

Environmental Stability Considerations

The pH-dependent stability profile of Methyl 6-bromo-2-methyl-3-nitrobenzoate has important implications for its environmental fate and behavior. In natural aquatic systems with neutral to slightly basic pH values, the compound may undergo slow hydrolysis, contributing to its environmental transformation pathways.

Soil environments with varying pH conditions will exhibit different degradation rates for the compound. Acidic soils may preserve the compound for extended periods, while alkaline soils will promote more rapid hydrolytic degradation. These considerations are important for environmental risk assessment and remediation strategies.

XLogP3

2.7

Dates

Last modified: 08-17-2023

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